Adrenal-Specific Origin Enables Differential Diagnosis of Hyperandrogenism Source
11-Hydroxyandrostenedione biosynthesis is restricted to the adrenal cortex, whereas androstenedione (A4) is produced in both adrenal and gonadal tissues . In a radioimmunoassay study, basal plasma concentrations of 11OHA4 were 3.13 ng/mL in males and 2.59 ng/mL in premenopausal females, while A4 levels were identical (1.35 ng/mL) between sexes, demonstrating the adrenal-specific contribution [1]. The metyrapone test (a CYP11B1 inhibitor) reduced 11OHA4 levels by >90% while increasing A4 by 223%, confirming that 11OHA4 serves as a direct readout of adrenal CYP11B1 activity independent of gonadal steroidogenesis [1].
| Evidence Dimension | Tissue-specific biosynthesis and diagnostic utility for source localization |
|---|---|
| Target Compound Data | 11OHA4 basal: 3.13 ng/mL (males), 2.59 ng/mL (premenopausal females); >90% suppression by metyrapone |
| Comparator Or Baseline | Androstenedione (A4) basal: 1.35 ng/mL (both sexes); 223% increase by metyrapone |
| Quantified Difference | 11OHA4 exclusively adrenal-derived vs. A4 dual adrenal/gonadal origin; opposite directional response to CYP11B1 inhibition |
| Conditions | Human plasma radioimmunoassay; dynamic testing with metyrapone (CYP11B1 inhibitor) |
Why This Matters
Procurement of 11OHA4 as a reference standard or research reagent is essential for assays designed to distinguish adrenal from ovarian hyperandrogenism, a capability that androstenedione lacks due to its mixed tissue origin.
- [1] Fiet J, et al. Simultaneous radioimmunoassay of androstenedione, dehydroepiandrosterone and 11-beta-hydroxyandrostenedione in plasma. Horm Res. 1982;16(4):225-236. View Source
